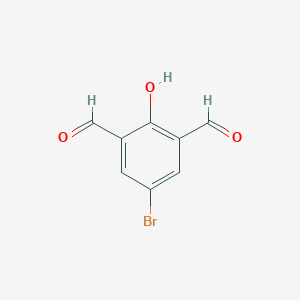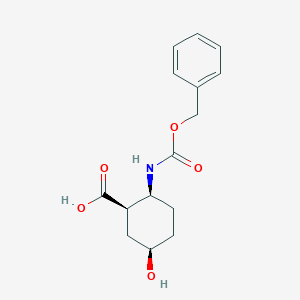
17-HETE
Descripción general
Descripción
Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. (±)17-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. At a concentration of 2 µM the (S)-enantiomer of this compound inhibits proximal tubule ATPase activity by as much as 70%, whereas the (R)-isomer is inactive.
This compound belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
This compound is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Función renal y transporte de electrolitos
17-HETE juega un papel importante en la regulación del transporte de electrolitos y líquidos en el riñón. Es un metabolito del ácido araquidónico producido por las enzimas citocromo P450 y se ha demostrado que tiene efectos estereoespecíficos en el transporte de sodio en los tejidos renales . El enantiómero (S) de this compound, a una concentración de 2 µM, puede inhibir la actividad de la ATPasa del túbulo proximal hasta en un 70%, lo cual es crucial para mantener el equilibrio de sodio y agua en el cuerpo .
Mecanismo De Acción
17-HETE, also known as (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic Acid or 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid through cytochrome P-450 pathways . It consists of 17R-HETE and 17S-HETE enantiomers .
Target of Action
The primary target of this compound is the cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is associated with toxicity, including cardiac toxicity . It is an extrahepatic inducible enzyme .
Mode of Action
This compound serves as an allosteric activator of the cytochrome P450 1B1 . It interacts with its target, CYP1B1, and increases its activity and protein levels . This interaction results in changes in the cell, such as the development of cardiac hypertrophy .
Biochemical Pathways
This compound is a part of the eicosanoid cascade , a series of complex, interrelated biosynthetic pathways . It is a metabolite of arachidonic acid, which plays an essential role in physiological homeostasis, such as the repair and growth of cells .
Pharmacokinetics
It is known that this compound has stereospecific effects on sodium transport in the kidney . At a concentration of 2 µM, the (S)-enantiomer of this compound inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .
Result of Action
The action of this compound results in the development of cardiac hypertrophy in human . This is evidenced by increased mRNA levels of β-MHC and ANP, and increased cell surface area . In addition, this compound induces cardiac hypertrophy through the CYP1B1 in enantioselective manners .
Análisis Bioquímico
Biochemical Properties
17-HETE serves as an allosteric activator of the cytochrome P450 1B1 and an inhibitor of ATPase . It has been shown to induce cardiac hypertrophy . At a concentration of 2 µM, the (S)-enantiomer of this compound inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly increase CYP1B1 activity in RL-14 cells, recombinant human CYP1B1, and human liver microsomes . This increase in CYP1B1 activity is associated with an increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an allosteric activator of the cytochrome P450 1B1 . It increases CYP1B1 gene expression through a transcriptional mechanism . The activation of CYP1B1 and the subsequent increase in its activity are thought to occur through allosteric regulation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound on CYP1B1 activity are significant and can be observed in various experimental setups .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It has been shown that the (S)-enantiomer of this compound can inhibit proximal tubule ATPase activity in New Zealand White rabbits at a concentration of 2 µM .
Metabolic Pathways
This compound is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathways . It is involved in the metabolism of endogenous and xenobiotic compounds .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-JPURVOHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193624 | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128914-47-6 | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)




![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)


![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)

